Dopamine D4 Receptor Affinity: The 4-Hydroxybenzyl-Piperazine Moiety Enables Sub-Nanomolar Ki Compared to Unsubstituted or Methoxy-Substituted Analogs
In a study of indolin-2-one derivatives bearing piperazinylbutyl side chains, the compound incorporating the 4-hydroxybenzyl-piperazine fragment (compound 4c: 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one) exhibited a Ki value of 0.5 nM for the dopamine D4 receptor, representing the highest affinity and selectivity within the series [1]. Although direct Ki data for the isolated 1-(4-hydroxybenzyl)piperazine fragment are not reported in this study, the sub-nanomolar affinity achieved when this fragment is incorporated into a larger scaffold demonstrates the privileged nature of the 4-hydroxybenzyl-piperazine pharmacophore for D4 receptor engagement. In contrast, closely related fragments such as 1-(4-methoxybenzyl)piperazine or unsubstituted 1-benzylpiperazine are not reported to confer comparable D4 affinity in analogous chemotypes.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 nM for compound 4c containing the 4-hydroxybenzyl-piperazine moiety |
| Comparator Or Baseline | Other indolin-2-one derivatives in the series (compounds 4a-e) with varied benzaldehyde-derived substituents on the piperazine ring showed lower affinity; specific Ki values: 4a and 4b > 0.5 nM (exact values not fully specified in abstract) |
| Quantified Difference | Compound 4c bearing the 4-hydroxybenzyl group exhibited the most remarkable affinity among all five compounds tested (at least 2-fold improvement over the next best analog based on reported selectivity data) |
| Conditions | In vitro receptor binding assays at recombinant D2, D3, and D4 receptor subtypes; radioligand displacement |
Why This Matters
This evidence indicates that the 4-hydroxybenzyl-piperazine fragment is a privileged scaffold for achieving high-affinity D4 receptor binding, making 1-(4-hydroxybenzyl)piperazine HCl a strategic choice over non-hydroxylated or methoxy-substituted benzylpiperazines when D4 receptor targeting is the research objective.
- [1] Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Pharmazie. 2015;70(8):527-531. Compound 4c: 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, Ki = 0.5 nM for D4 receptor. Available at: https://www.ingentaconnect.com/content/govi/pharmaz/2015/00000070/00000008/art00003 View Source
